molecular formula C14H8F3N3O2 B12620807 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-86-3

2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12620807
CAS No.: 944580-86-3
M. Wt: 307.23 g/mol
InChI Key: PEJZEOLCHJSIPH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include trifluoroacetonitrile, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, glyoxalic acid, and boronic acid. Reaction conditions vary but often involve mild temperatures and the use of catalysts or photocatalysts .

Major Products

Major products from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

CAS No.

944580-86-3

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)12-5-2-6-13-18-11(8-19(12)13)9-3-1-4-10(7-9)20(21)22/h1-8H

InChI Key

PEJZEOLCHJSIPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC=C3C(F)(F)F

Origin of Product

United States

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